Friedel-Crafts Alkylation Reactivity: Elevated Temperature Requirement and Product Stability vs. Methyl-Substituted Chloromethylsilanes
In the aluminum chloride-catalyzed Friedel-Crafts alkylation of benzene with (ω-chloroalkyl)silanes, chloromethyl silane (m=0, n=1) requires a reaction temperature of 200 °C for the alkylation to proceed, whereas chloromethylsilanes with methyl substituents on silicon, such as (chloromethyl)trimethylsilane (m=3, n=1), react at room temperature but undergo decomposition to yield trimethylchlorosilane, toluene, and xylene instead of the desired (trimethylsilylmethyl)benzene [1].
| Evidence Dimension | Friedel-Crafts alkylation temperature requirement and product stability |
|---|---|
| Target Compound Data | Reaction temperature: 200 °C; Product: stable alkylated product |
| Comparator Or Baseline | (Chloromethyl)trimethylsilane: Reaction temperature: room temperature; Product: decomposes to trimethylchlorosilane, toluene, xylene |
| Quantified Difference | Temperature difference: 175 °C; Product outcome: alkylated product vs. decomposition |
| Conditions | Alkylation of benzene with (ω-chloroalkyl)silanes in the presence of AlCl₃ |
Why This Matters
The higher thermal stability and distinct product outcome of chloromethyl silane under alkylation conditions are critical for synthetic routes requiring robust, non-decomposing intermediates, directly influencing procurement decisions for high-temperature electrophilic substitution reactions.
- [1] Yoo, B. R., et al. Effect of the substituents at the silicon of (ω-chloroalkyl)silanes on the alkylation to benzene. Journal of Organometallic Chemistry, 2000, 604(1-2), 48-54. View Source
